N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which contains two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol with disubstituted halomethanes.
Triazole Formation: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a condensation reaction between the benzodioxole and triazole intermediates in the presence of a suitable thiol reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazole ring, converting it to dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioacetamide linkage, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted thioacetamide derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It may modulate neurotransmitter release, inhibit enzyme activity, and alter ion channel function, leading to its observed biological effects.
Comparison with Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive effects and potential therapeutic applications.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Studied for its unique pharmacological properties.
Uniqueness: N-(1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of a benzodioxole ring with a triazole ring and a thioacetamide linkage. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-4-3-5-13(8-12)18-21-22-19(23(18)2)27-10-17(24)20-14-6-7-15-16(9-14)26-11-25-15/h3-9H,10-11H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQAYYCQNMGTLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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